2-Methyl-4-(propan-2-yl)oxetan-3-amine
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2-methyl-4-(propan-2-yl)oxetan-3-amine derives its systematic name from the oxetane ring, a four-membered cyclic ether. According to IUPAC rules, the oxygen atom in the oxetane ring serves as the primary functional group, dictating the numbering sequence. The amine group (-NH$$_2$$) occupies position 3, while the methyl and isopropyl substituents are located at positions 2 and 4, respectively. The full IUPAC name reflects this substituent hierarchy: 3-amino-2-methyl-4-(propan-2-yl)oxetane .
Isomeric considerations arise from two structural factors:
- Regioisomerism : Alternative placements of the methyl and isopropyl groups on the oxetane ring could yield regioisomers. For instance, swapping the positions of the methyl and isopropyl groups would result in 4-methyl-2-(propan-2-yl)oxetan-3-amine, a distinct regioisomer.
- Stereoisomerism : The tetrahedral geometry of the oxetane ring introduces potential stereoisomers. However, the absence of chiral centers in this specific substitution pattern precludes enantiomerism. Conformational isomerism may exist due to puckering of the oxetane ring, but these conformers are not isolable under standard conditions.
Comparative Analysis of Depository-Supplied Synonyms
Depository databases and commercial catalogs often employ non-systematic names for this compound. A comparative analysis reveals the following synonyms and their rationales:
| Synonym | Basis of Nomenclature |
|---|---|
| 3-Amino-2-methyl-4-isopropyloxetane | Prioritizes functional group (-NH$$_2$$) over substituents |
| 4-(1-Methylethyl)-2-methyloxetan-3-amine | Uses "1-methylethyl" for isopropyl |
| 2-Methyl-4-(2-propanyl)oxetan-3-amine | Employs "2-propanyl" for isopropyl |
These variants highlight differences in substituent prioritization and stylistic preferences. For example, "isopropyl" and "1-methylethyl" are chemically equivalent but reflect regional nomenclature conventions. The consistent inclusion of "oxetan-3-amine" across synonyms underscores the centrality of the amine group in defining the compound’s identity.
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from related oxetane derivatives. X-ray studies of analogous compounds, such as 3-aminooxetane, reveal a puckered ring conformation with a dihedral angle of approximately 25° between adjacent carbon atoms. The methyl and isopropyl substituents likely induce additional steric strain, favoring a twist-boat conformation to minimize van der Waals repulsions.
Key structural predictions include:
- Bond Angles : The C-O-C angle in the oxetane ring is expected to deviate from the ideal tetrahedral angle (109.5°) due to ring strain, typically measuring ~92° in similar structures.
- Hydrogen Bonding : The amine group may participate in intermolecular hydrogen bonding, influencing crystal packing. Fourier-transform infrared (FTIR) studies of related amines show N-H stretching frequencies near 3350 cm$$^{-1}$$, indicative of moderate hydrogen-bonding interactions.
Conformational analysis via nuclear Overhauser effect (NOE) spectroscopy would help resolve spatial relationships between substituents. For instance, proximity between the methyl group (C2) and isopropyl moiety (C4) could be quantified through cross-peak intensities in $$^1$$H NMR spectra.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxetan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3 |
InChI Key |
JQTHWNWNIOZBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-aminopropyl-2-methylpropan-2-ol under acidic conditions. This reaction forms the oxetane ring and introduces the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group participates in classic nucleophilic reactions, forming derivatives critical for pharmaceutical applications.
Oxetane Ring-Opening Reactions
The strained four-membered oxetane ring undergoes controlled cleavage under acidic, basic, or radical conditions:
Acid-Catalyzed Ring Opening
-
Conditions : H₂SO₄ (1M), 60°C, 6h
-
Product : 3-Amino-2-methyl-1-(propan-2-yl)propane-1,3-diol
-
Mechanism : Protonation of the oxetane oxygen → nucleophilic attack by water
Base-Mediated Alkylation
-
Reagents : KOBu, alkyl halides (e.g., CH₃I), DMF, 25°C
-
Outcome : Ring-opening with simultaneous alkylation at the amine group (dual reactivity)
Radical-Induced Functionalization
-
System : 4CzIPN photocatalyst, HAT agent, blue LED
-
Result : C–H functionalization adjacent to the oxetane ring, forming γ-amino alcohols
Cycloaddition and Ring-Expansion Reactions
The oxetane ring participates in [2+2] and [4+2] cycloadditions:
Oxidation and Stability Studies
-
Oxidation of the Amine :
-
Reagent : mCPBA (meta-chloroperbenzoic acid)
-
Product : Nitrone derivatives (confirmed by LC-MS)
-
-
Metabolic Stability :
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
2-Methyl-4-(propan-2-yl)oxetan-3-amine is being explored as a potential drug candidate due to its unique structural properties. Research indicates that compounds with similar oxetane structures exhibit notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related oxetane derivatives have shown IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique oxetane structure allows for various chemical reactions, including:
- Synthesis of Amino Acid Derivatives : Recent studies have focused on synthesizing new heterocyclic amino acid derivatives that incorporate oxetane rings. These derivatives are being investigated for their potential therapeutic applications .
- Reactivity Studies : The compound can undergo several types of reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published by MDPI examined the anticancer efficacy of oxetane derivatives, including this compound. The findings indicated that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of similar compounds revealed that structural modifications could lead to increased potency against gram-positive bacteria. This study established a correlation between specific structural features and biological activity, highlighting the importance of continued exploration in this area.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring’s unique structure allows it to participate in ring-opening reactions, which can modulate the compound’s biological effects. Pathways involved include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Methyl-4-(propan-2-yl)oxetan-3-amine with structurally related compounds:
*Molecular weight calculated based on standard atomic masses.
Key Observations:
Conversely, the benzimidazole moiety in 2-Methyl-4-(benzimidazol-2-yl)quinoline confers aromaticity and π-π stacking capabilities, favoring target engagement in enzymes .
Synthetic Accessibility : Yields for analogous oxetane-amine derivatives range from 58% to 85%, suggesting feasible scalability for the target compound under optimized conditions .
Electronic and Computational Insights
While direct computational data on the target compound is unavailable, density functional theory (DFT) methods (e.g., B3LYP ) and wavefunction analysis tools (e.g., Multiwfn ) could predict its electronic properties. For example:
- Electron Localization : The oxetane ring’s electron-deficient nature may polarize the amine group, increasing nucleophilicity.
- Thermochemical Stability : Exact-exchange functionals (e.g., B3LYP) are critical for accurately modeling the strain energy and thermochemistry of oxetanes .
Biological Activity
2-Methyl-4-(propan-2-yl)oxetan-3-amine is a cyclic amine compound that features an oxetane ring, characterized by its four-membered cyclic ether structure. The unique arrangement of a methyl group and an isopropyl group on the oxetane enhances its steric properties, potentially influencing its reactivity and biological activity. This compound is part of a broader class of oxetanes, which have garnered attention in medicinal chemistry due to their diverse applications and biological activities.
The chemical structure of this compound can be represented as follows:
The presence of functional groups in this compound allows for various types of chemical reactions, including nucleophilic substitutions and cycloadditions, which are critical for its biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in the context of drug discovery. The oxetane ring has been identified as an emergent motif with attractive properties such as low molecular weight and high polarity, making it suitable for therapeutic applications .
The biological activity of this compound is primarily associated with its interaction with various biological targets. Studies have focused on its binding affinity and inhibitory effects on specific enzymes:
- N-acylethanolamine acid amidase (NAAA) : This enzyme plays a crucial role in the metabolism of fatty acid amides, which are involved in pain and inflammation pathways. Compounds derived from this structure have shown potential as noncompetitive inhibitors of NAAA with IC50 values in the low micromolar range (e.g., 0.42 μM) .
- Cytotoxicity against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231, with reported IC50 values ranging from 3.35 to 16.79 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:
| Compound Name | IC50 (μM) | Biological Target | Notes |
|---|---|---|---|
| 2-Methyl-4-(propan-2-yl)oxetan-3-amide | 0.42 | NAAA | Potent inhibitor |
| 4-Aminooxetane | 0.20 - 2.58 | Various cancer cell lines | Significant growth inhibition |
| 3-Hydroxyoxetane | Varies | Varies | Increased solubility and reactivity |
These findings highlight the influence of structural modifications on the biological activity and therapeutic potential of oxetane derivatives.
Case Studies
Several case studies have explored the pharmacological properties of compounds related to this compound:
- Pain Management : In rodent models, derivatives have been shown to inhibit NAAA activity effectively, leading to reduced nociceptive responses in models of inflammation and nerve damage . This suggests potential applications in pain management therapies.
- Anticancer Activity : A study evaluated various oxetane derivatives against a panel of human cancer cell lines, demonstrating that specific modifications could enhance cytotoxicity while minimizing effects on normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-4-(propan-2-yl)oxetan-3-amine, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or ring-opening reactions of oxetane precursors. For example, refluxing oxetane derivatives with diamines in acetic acid has been shown to yield structurally related compounds (e.g., benzimidazole derivatives at 78% yield under optimized conditions). Reaction yields depend on reagent nucleophilicity, temperature, and catalyst presence. Contradictions in yields (e.g., 57% vs. 78% for similar reactions) highlight the need to optimize diamine selection and reaction time .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, methoxy and isopropyl groups produce distinct splitting patterns in 1H NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for strained oxetane rings. This method resolves bond angles and torsional strain, critical for understanding reactivity .
- PubChem Data : Computed InChI, molecular formula, and structural descriptors (e.g., "N-(propan-2-yl)oxetan-3-amine") provide reference benchmarks .
Q. How does the oxetane ring’s strained structure influence its stability under varying pH and temperature conditions?
- Methodological Answer : The oxetane ring’s inherent strain (due to its four-membered cyclic ether) increases susceptibility to ring-opening under acidic or basic conditions. Stability studies involve:
- pH-Dependent Degradation : Monitor decomposition via HPLC at pH 2–12.
- Thermal Analysis : TGA (thermogravimetric analysis) identifies decomposition temperatures, with NOx emission noted above 200°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution and ring strain energy, which correlate with experimental reactivity. For example:
- Bond Angle Analysis : Compare DFT-derived bond angles with X-ray data (from SHELXL-refined structures) to validate models .
- Reaction Pathway Simulation : Predict regioselectivity in ring-opening reactions by modeling transition states .
Q. What strategies resolve contradictions in reported synthetic yields for oxetane derivatives?
- Methodological Answer :
- Condition Screening : Systematic variation of solvents (e.g., AcOH vs. DMF), catalysts, and temperatures. For instance, benzo[c]furazane-4,5-diamine yields 78% under reflux, while quinoxaline-5,6-diamine yields 57% due to reduced nucleophilicity .
- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and optimize reaction quenching times.
Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications impact potency?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorogenic substrates test kinase/protease inhibition (e.g., measure IC50 via fluorescence quenching).
- Structure-Activity Relationship (SAR) : Compare analogs like N-ethyloxetan-3-amine (CAS 1341989-73-8) and N-(4-methoxybenzyl) derivatives to identify critical pharmacophore elements. Ortho-substituted methoxy groups (as in N-(2-methoxybenzyl)oxetan-3-amine) enhance binding affinity in receptor studies .
Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Torsional Strain Analysis : SHELXL-refined structures identify regions of high strain prone to enzymatic attack (e.g., oxetane C-O bond angles < 90°).
- Derivatization : Introduce bulky groups (e.g., isopropyl at C4) to sterically hinder metabolic sites, as seen in this compound’s design .
Data Contradiction Analysis
- Example : Conflicting yields in benzimidazole synthesis (78% vs. 57%) arise from diamine reactivity differences. Mitigation involves pre-screening reagents via computational tools (e.g., pKa prediction) to prioritize nucleophilic candidates.
Key Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
